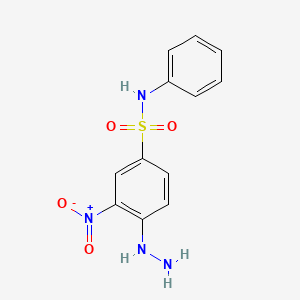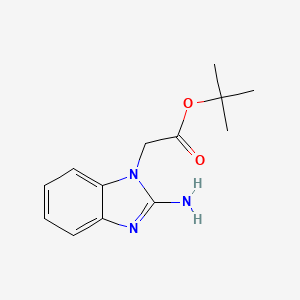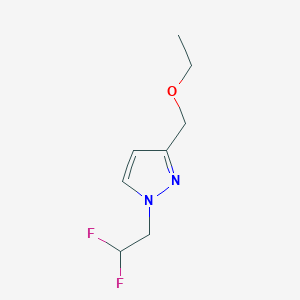![molecular formula C11H11ClN2O B2460275 6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene CAS No. 537010-43-8](/img/structure/B2460275.png)
6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene is a heterocyclic compound that combines the structural features of oxazepine and benzimidazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with chloroacetyl chloride, followed by cyclization with an appropriate reagent to form the oxazepine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to modify the oxazepine ring or to reduce any nitro groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds .
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a scaffold for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of 6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene is not well-understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the specific pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler structure that serves as a core for many biologically active compounds.
Oxazepine: Another heterocyclic compound with a similar ring structure but lacking the benzimidazole moiety.
Imidazole: A five-membered ring structure that is also found in many biologically active molecules.
Uniqueness
6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene is unique due to its combination of the oxazepine and benzimidazole rings, which may confer distinct chemical and biological properties. This dual-ring structure could potentially enhance its binding affinity to specific molecular targets, making it a valuable scaffold for drug development .
Propriétés
IUPAC Name |
4-chloro-1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-5-14-10-4-2-1-3-9(10)13-11(14)7-15-6-8/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOJFMIBZNCVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC2=NC3=CC=CC=C3N21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2460192.png)
![1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride](/img/structure/B2460196.png)
![N-(2-(1,3-dioxoisoindolin-2-yl)phenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2460198.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide](/img/structure/B2460199.png)
![1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2460200.png)
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B2460201.png)
![3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2460202.png)
![3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2460203.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2460207.png)
![3-Methyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2460209.png)



